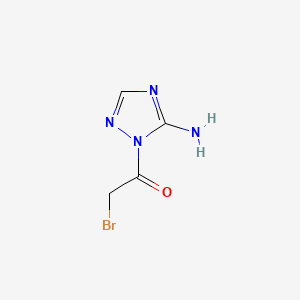
1-(5-amino-1H-1,2,4-triazol-1-yl)-2-bromoethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-amino-1H-1,2,4-triazol-1-yl)-2-bromoethan-1-one is a compound that belongs to the class of 1,2,4-triazole derivatives. These compounds are known for their diverse biological activities and are of significant interest in various scientific fields, including chemistry, biology, and medicine. The 1,2,4-triazole ring is a crucial structural component in many pharmaceuticals, pesticides, and functional materials .
准备方法
The synthesis of 1-(5-amino-1H-1,2,4-triazol-1-yl)-2-bromoethan-1-one typically involves the amidoalkylation of 3-amino-1,2,4-triazole. This reaction is carried out in the presence of triethylamine and N-(1,2,2,2-tetrachloroethyl)carboxamides in 1,4-dioxane. The reaction selectively occurs at the endocyclic nitrogen atom N-1, leading to the formation of the desired compound . The reaction products are usually isolated in high yields and characterized using techniques such as 1H NMR and 13C NMR spectroscopy .
化学反应分析
1-(5-amino-1H-1,2,4-triazol-1-yl)-2-bromoethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of various oxidation states and reduced forms.
Amidoalkylation: As mentioned earlier, the compound can be synthesized through amidoalkylation reactions involving 3-amino-1,2,4-triazole.
Common reagents used in these reactions include triethylamine, 1,4-dioxane, and N-(1,2,2,2-tetrachloroethyl)carboxamides . The major products formed from these reactions depend on the specific reaction conditions and reagents used.
科学研究应用
1-(5-amino-1H-1,2,4-triazol-1-yl)-2-bromoethan-1-one has several scientific research applications, including:
作用机制
The mechanism of action of 1-(5-amino-1H-1,2,4-triazol-1-yl)-2-bromoethan-1-one involves its interaction with specific molecular targets and pathways. The 1,2,4-triazole ring is known to interact with various enzymes and receptors, leading to its diverse biological activities . The exact molecular targets and pathways involved depend on the specific derivative and its application.
相似化合物的比较
1-(5-amino-1H-1,2,4-triazol-1-yl)-2-bromoethan-1-one can be compared with other similar compounds, such as:
N-(1-(5-amino-1H-1,2,4-triazol-1-yl)-2,2,2-trichloroethyl)carboxamides: These compounds are synthesized through similar amidoalkylation reactions and have similar biological activities.
3-amino-1,2,4-triazole derivatives: These compounds share the 1,2,4-triazole ring structure and exhibit similar biological properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity.
属性
分子式 |
C4H5BrN4O |
|---|---|
分子量 |
205.01 g/mol |
IUPAC 名称 |
1-(5-amino-1,2,4-triazol-1-yl)-2-bromoethanone |
InChI |
InChI=1S/C4H5BrN4O/c5-1-3(10)9-4(6)7-2-8-9/h2H,1H2,(H2,6,7,8) |
InChI 键 |
YESDTKNUXRVMLW-UHFFFAOYSA-N |
规范 SMILES |
C1=NN(C(=N1)N)C(=O)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















